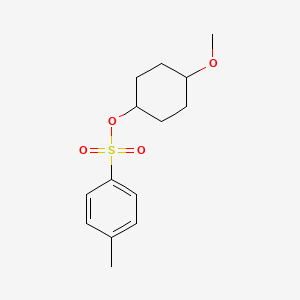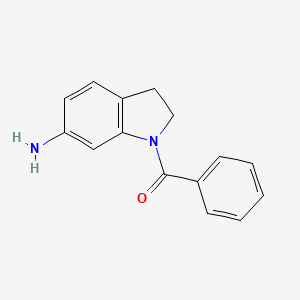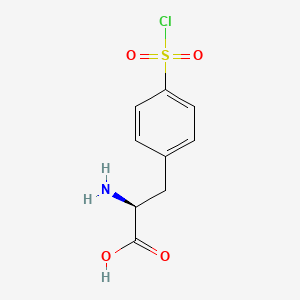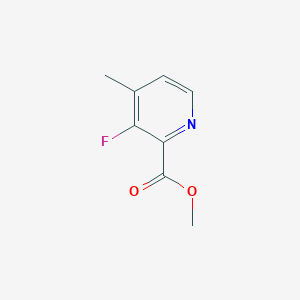
4-Methoxycyclohexyl tosylate, cis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxycyclohexyl tosylate, cis- is an organic compound with the molecular formula C14H20O4S. It is a tosylate ester derived from 4-methoxycyclohexanol. Tosylates are known for their excellent leaving group properties, making them valuable intermediates in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxycyclohexyl tosylate, cis- typically involves the reaction of 4-methoxycyclohexanol with tosyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the tosylate group .
Industrial Production Methods
Industrial production methods for tosylates generally follow similar principles but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxycyclohexyl tosylate, cis- undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN2): Due to the excellent leaving group properties of the tosylate, it readily participates in nucleophilic substitution reactions.
Elimination Reactions: Tosylates can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and alkoxides.
Major Products Formed
Substitution Products: Depending on the nucleophile, the major products can include alkyl halides, nitriles, or ethers.
Elimination Products: Alkenes are the primary products formed during elimination reactions.
Aplicaciones Científicas De Investigación
4-Methoxycyclohexyl tosylate, cis- has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Tosylates are used in the preparation of pharmaceutical intermediates and active ingredients.
Material Science: The compound is utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxycyclohexyl tosylate, cis- primarily involves its role as a leaving group in nucleophilic substitution and elimination reactions. The tosylate group stabilizes the transition state, facilitating the departure of the leaving group and the formation of the desired product .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohexyl tosylate: Similar in structure but with a methyl group instead of a methoxy group.
2-Methoxycyclohexyl tosylate: Similar but with the methoxy group at a different position on the cyclohexane ring.
Uniqueness
4-Methoxycyclohexyl tosylate, cis- is unique due to the presence of the methoxy group, which can influence its reactivity and the types of reactions it undergoes. The cis- configuration also adds to its distinct properties compared to its trans- counterpart .
Propiedades
Número CAS |
111859-02-0 |
|---|---|
Fórmula molecular |
C14H20O4S |
Peso molecular |
284.37 g/mol |
Nombre IUPAC |
(4-methoxycyclohexyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H20O4S/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-4,9-10,12-13H,5-8H2,1-2H3 |
Clave InChI |
MCKGEVKBOAALFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Dimethylamino)methyl]oxan-4-amine](/img/structure/B13467991.png)
![Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13468003.png)
![[4-(Azidomethyl)phenyl]boronic acid](/img/structure/B13468007.png)
![Tert-butyl 6,6-difluoro-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13468017.png)

![Methyl 2-amino-4-[(tert-butyldimethylsilyl)oxy]benzoate](/img/structure/B13468021.png)
![1-{4',5-Dichloro-[1,1'-biphenyl]-3-yl}propan-1-one](/img/structure/B13468023.png)
![7-bromo-N-methylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B13468035.png)

![Tert-butyl 4-[(2-aminoethyl)carbamoyl]piperidine-1-carboxylate hydrochloride](/img/structure/B13468063.png)
![Potassium trifluoro[6-(methoxycarbonyl)spiro[2.5]octan-1-yl]boranuide](/img/structure/B13468065.png)
![1-Oxa-9-azaspiro[5.6]dodecanehydrochloride](/img/structure/B13468076.png)

